Sdz-gpi-562
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Overview
Description
SDZ GPI 562: is a small molecule drug developed by Novartis Pharma AG. It functions as a glycoprotein IIb/IIIa receptor antagonist, which means it inhibits the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets, thereby preventing platelet aggregation and thrombus formation. This compound has been primarily investigated for its potential in treating cardiovascular diseases and immune system disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SDZ GPI 562 involves multiple steps, starting from readily available organic compounds. The key steps typically include:
Formation of the Core Structure: This involves the construction of the central heterocyclic ring system through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may involve reactions such as alkylation, acylation, and amination.
Purification and Characterization: The final product is purified using techniques like recrystallization or chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of SDZ GPI 562 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for large-scale production.
Continuous Flow Chemistry: Implementing continuous flow processes to improve efficiency and consistency.
Green Chemistry Principles: Reducing the use of hazardous reagents and solvents, and recycling materials where possible.
Chemical Reactions Analysis
Types of Reactions
SDZ GPI 562 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create analogs with different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
SDZ GPI 562 has been explored for various scientific research applications:
Cardiovascular Research: As a glycoprotein IIb/IIIa receptor antagonist, it has been studied for its potential to prevent thrombosis and treat acute coronary syndromes.
Neurological Studies: It has shown promise in preserving microvascular patency and improving cerebral blood flow in animal models of acute ischemic stroke.
Immunology: Its role in modulating platelet function makes it a candidate for studying immune system disorders where platelet aggregation is a factor.
Mechanism of Action
SDZ GPI 562 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, preventing the receptor from interacting with fibrinogen. This inhibition blocks the final common pathway of platelet aggregation, thereby reducing the formation of thrombi. The molecular targets involved include the integrin alpha-IIb/beta-3 complex, which is crucial for platelet adhesion and aggregation .
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to other glycoprotein IIb/IIIa receptor antagonists like abciximab, eptifibatide, and tirofiban, SDZ GPI 562 is unique in its specific molecular structure and potentially different pharmacokinetic properties. While abciximab is a monoclonal antibody fragment, SDZ GPI 562 is a small molecule, which may offer advantages in terms of stability and ease of administration .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C20H30N4O4 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
7-[(4-carbamimidoylbenzoyl)amino]-3-(3-methylbutanoylamino)heptanoic acid |
InChI |
InChI=1S/C20H30N4O4/c1-13(2)11-17(25)24-16(12-18(26)27)5-3-4-10-23-20(28)15-8-6-14(7-9-15)19(21)22/h6-9,13,16H,3-5,10-12H2,1-2H3,(H3,21,22)(H,23,28)(H,24,25)(H,26,27) |
InChI Key |
OPSRUAAFZJIVQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)C(=N)N)CC(=O)O |
Origin of Product |
United States |
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